(Azepan-3-ylmethyl)diethylamine
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Overview
Description
(Azepan-3-ylmethyl)diethylamine is an organic compound with the molecular formula C11H24N2 It is a secondary amine, characterized by the presence of an azepane ring (a seven-membered nitrogen-containing ring) attached to a diethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
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Reductive Amination: : One common method for synthesizing (Azepan-3-ylmethyl)diethylamine involves the reductive amination of azepan-3-one with diethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
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Alkylation: : Another method involves the alkylation of azepane with diethylamine in the presence of a strong base like sodium hydride or potassium tert-butoxide. This reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often use automated systems to control reaction conditions precisely, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : (Azepan-3-ylmethyl)diethylamine can undergo oxidation reactions, typically forming N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
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Reduction: : Reduction of this compound can lead to the formation of simpler amines. Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, where the diethylamine group can be replaced by other nucleophiles. Common reagents include alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates
Major Products
Oxidation: N-oxides
Reduction: Simpler amines
Substitution: Various substituted amines
Scientific Research Applications
Chemistry
In chemistry, (Azepan-3-ylmethyl)diethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the preparation of heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific receptors or enzymes.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism by which (Azepan-3-ylmethyl)diethylamine exerts its effects depends on its interaction with molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The azepane ring and diethylamine group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Azepane: A simpler analog without the diethylamine group.
Diethylamine: Lacks the azepane ring.
Piperidine derivatives: Similar six-membered ring structures with various substituents.
Uniqueness
(Azepan-3-ylmethyl)diethylamine is unique due to the combination of the azepane ring and diethylamine group. This dual functionality provides distinct chemical and biological properties, making it more versatile compared to simpler analogs.
Properties
Molecular Formula |
C11H24N2 |
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Molecular Weight |
184.32 g/mol |
IUPAC Name |
N-(azepan-3-ylmethyl)-N-ethylethanamine |
InChI |
InChI=1S/C11H24N2/c1-3-13(4-2)10-11-7-5-6-8-12-9-11/h11-12H,3-10H2,1-2H3 |
InChI Key |
OCPGVJQXXNKUID-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1CCCCNC1 |
Origin of Product |
United States |
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